molecular formula C18H16FN3O5S2 B2441298 ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 886955-84-6

ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2441298
CAS No.: 886955-84-6
M. Wt: 437.46
InChI Key: BWFBPBRYWNCDJG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzothiadiazines, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-2-27-17(24)11-3-6-13(7-4-11)20-16(23)10-28-18-21-14-8-5-12(19)9-15(14)29(25,26)22-18/h3-9H,2,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFBPBRYWNCDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core benzothiadiazine structure. The process may include:

  • Formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the fluorine atom: Fluorination reactions are employed to introduce the fluorine atom at the 7-position of the benzothiadiazine ring.

  • Attachment of the thioacetamide group: This step involves the reaction of the fluorinated benzothiadiazine with thioacetamide under specific conditions.

  • Esterification: The final step involves the esterification of the resulting compound with ethanol to form the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Large-scale reactions would be conducted in reactors with precise control over temperature, pressure, and reaction times to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiadiazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's derivatives are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including hypertension, diabetes, and infections.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

  • Ethyl 4-(2-((6-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

  • Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

  • Ethyl 4-(2-((8-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Uniqueness: this compound stands out due to its specific fluorine substitution at the 7-position, which can significantly influence its biological activity and chemical properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate, with CAS number 886955-84-6 and molecular formula C18H16FN3O5S2C_{18}H_{16}FN_{3}O_{5}S_{2}, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC18H16FN3O5S2C_{18}H_{16}FN_{3}O_{5}S_{2}
Molecular Weight437.5 g/mol
StructureChemical Structure

The mechanism of action for this compound is hypothesized to involve the inhibition of specific kinases such as c-Met and VEGFR-2. These kinases are critical in pathways related to cell growth, survival, and angiogenesis. Inhibition of these pathways can lead to reduced tumor growth and metastasis.

Biochemical Pathways

The compound is believed to interact with various biochemical pathways:

  • Cell Growth and Survival : By inhibiting c-Met/VEGFR-2 kinases, the compound may impede cellular proliferation and survival signals.
  • Angiogenesis : The inhibition of these pathways can also affect angiogenesis, which is vital for tumor development.

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds exhibit favorable absorption and distribution characteristics. In silico modeling has indicated that these compounds can maintain stability under physiological conditions while demonstrating effective bioavailability.

Anticancer Properties

Research indicates that derivatives of benzothiadiazine compounds exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly at various dosages .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A study reported that halogenated benzothiadiazine derivatives exhibited potent anticancer effects in various cancer cell lines. The compound's efficacy was attributed to its ability to inhibit cell proliferation and induce apoptosis .
  • Inflammation Model :
    • In an animal model assessing inflammatory responses, the compound significantly reduced edema and inflammatory cytokines compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between a fluoro-substituted benzo[e][1,2,4]thiadiazine derivative and a thioacetamide intermediate. Key steps include:

Thioether formation : React 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

Esterification : Couple the thioacetamide intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .

  • Optimization : Adjust pH (6.5–7.5) to stabilize reactive intermediates. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Confirm the presence of the fluoro-substituted benzo[e]thiadiazine ring (¹⁹F NMR: δ -110 to -120 ppm) and ester carbonyl (¹³C NMR: δ 165–170 ppm) .
  • XRD : Resolve crystal packing and hydrogen-bonding patterns to validate the sulfone (S=O) and thioether (C-S-C) linkages .
  • HRMS : Verify molecular ion peaks ([M+H]⁺) with <2 ppm error .

Q. What are the critical stability considerations for handling and storage?

  • Stability Profile :

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thioether moiety .
  • Hydrolysis Risk : Avoid aqueous buffers at pH >8.0, which may cleave the ester group .

Advanced Research Questions

Q. How does the 7-fluoro substituent influence the compound’s electronic properties and reactivity?

  • Mechanistic Insight : The electron-withdrawing fluoro group enhances the electrophilicity of the benzo[e]thiadiazine ring, facilitating nucleophilic attacks at the C3 position. DFT calculations (B3LYP/6-31G*) show a 15% increase in partial positive charge at C3 compared to non-fluorinated analogs .
  • Experimental Validation : Compare reaction kinetics with non-fluorinated analogs using stopped-flow spectroscopy .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Conflicting IC₅₀ values (e.g., 2 µM vs. 10 µM in kinase inhibition assays) may arise from:

Purity Variability : Use HPLC (C18 column, 90% MeOH/H₂O) to ensure >98% purity .

Assay Conditions : Standardize ATP concentrations (1 mM) and pH (7.4) in enzymatic assays .

  • Statistical Approach : Apply ANOVA to compare datasets, controlling for solvent (DMSO vs. ethanol) and cell-line variability .

Q. How can structural modifications enhance the compound’s bioavailability without compromising activity?

  • Rational Design :

  • Ester → Amide Conversion : Replace the ethyl ester with a glycine amide to improve aqueous solubility (logP reduction from 3.2 to 1.8) .
  • Sulfone Isosteres : Substitute the 1,1-dioxido group with a trifluoromethanesulfonyl moiety to enhance metabolic stability (t½ increase from 2h to 6h in liver microsomes) .
    • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize modifications that retain binding to target proteins (e.g., kinase domains) .

Methodological Recommendations

  • Contradiction Resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to confirm regiochemistry .
  • Scale-Up : Use flow chemistry for thioether formation to improve reproducibility at >10g scale .
  • Toxicity Screening : Prioritize compounds with >50% viability in HEK293 cells (MTT assay) before in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.